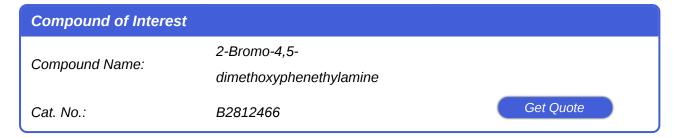


Spectroscopic and Spectrometric Characterization of 2-Bromo-4,5dimethoxyphenethylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the analytical reference standard, **2-Bromo-4,5-dimethoxyphenethylamine**. The document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols for these analytical techniques. This guide is intended to support research, forensic analysis, and pharmacological investigations involving this compound.

Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for **2-Bromo-4,5-dimethoxyphenethylamine**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-Bromo-4,5-dimethoxyphenethylamine**. The proton (1 H) and carbon-13 (13 C) NMR spectra exhibit characteristic signals corresponding to the unique hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.



Table 1: ¹H and ¹³C NMR Spectral Data for **2-Bromo-4,5-dimethoxyphenethylamine** (Solvent: CDCl₃)[1]

¹ H NMR Data	¹³ C NMR Data		
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
6.99 (s, 1H)	Aromatic H	149.0	Aromatic C-O
6.70 (s, 1H)	Aromatic H	148.1	Aromatic C-O
3.86 (s, 3H)	Methoxy (-OCH₃)	131.0	Aromatic C
3.84 (s, 3H)	Methoxy (-OCH₃)	114.9	Aromatic C-H
2.98 (t, 2H)	-CH ₂ -	114.2	Aromatic C-H
2.74 (t, 2H)	-CH ₂ -	113.8	Aromatic C-Br
1.45 (s, 2H)	Amine (-NH ₂)	56.2	Methoxy C
56.1	Methoxy C	_	
42.1	-CH ₂ -	-	
38.6	-CH ₂ -	_	

Note: s = singlet, t = triplet. Spectral data may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-4,5-dimethoxyphenethylamine** displays characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 2: Characteristic IR Absorption Bands for **2-Bromo-4,5-dimethoxyphenethylamine**[1]



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3300	N-H stretch	Primary Amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Aliphatic C-H (-CH ₂ , -OCH ₃)
1620-1580	C=C stretch	Aromatic Ring
1515-1450	C=C stretch	Aromatic Ring
1250-1200	C-O stretch	Aryl Ether
1050-1020	C-O stretch	Aryl Ether
850-750	C-H bend	Aromatic Ring
700-600	C-Br stretch	Aryl Bromide

Mass Spectrometry (MS)

Mass spectrometry is employed for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation based on fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of phenethylamines.

Table 3: Mass Spectrometry Data for **2-Bromo-4,5-dimethoxyphenethylamine**

Parameter	Value	Source
Molecular Formula	C10H14BrNO2	[2]
Molecular Weight	260.13 g/mol	[2]
Major Fragment Ions (m/z)	To be determined from spectral data	
Ionization Mode	Electron Ionization (EI)	_

Experimental Protocols



The following sections provide detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4,5dimethoxyphenethylamine in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard: Add a small drop of TMS to the NMR tube to serve as a reference (δ 0.00 ppm).
- Acquisition: Place the NMR tube in the spectrometer's probe.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for optimal magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds,
 relaxation delay of 1-5 seconds, and 16-64 scans.
- ¹³C NMR Acquisition:



- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the resulting spectra.
 - Apply a baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm.
 - Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)
- Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of 2-Bromo-4,5dimethoxyphenethylamine with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.



- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum.
- Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum for identification and molecular weight determination.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms or equivalent)
- Autosampler
- Helium carrier gas

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Bromo-4,5-dimethoxyphenethylamine** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
- GC Method Setup:
 - Injector: Set the injector temperature to 250-280°C. Use a split or splitless injection mode.

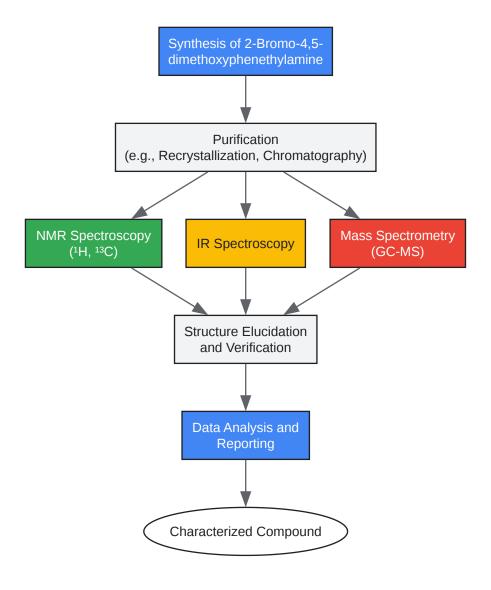


- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to ensure elution of the compound.
- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- MS Method Setup:
 - Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.
 - Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-550).
 - Transfer Line: Set the transfer line temperature to 280°C to prevent condensation.
- Analysis: Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- Data Acquisition and Analysis:
 - Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Bromo-4,5-dimethoxyphenethylamine.
 - Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare the obtained spectrum with library spectra for confirmation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2-Bromo-4,5-dimethoxyphenethylamine**.





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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-Bromo-4,5-dimethoxyphenethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2812466#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-5-dimethoxyphenethylamine]

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